molecular formula C17H21NO4 B138032 6-Hydroxyetodolac CAS No. 101901-06-8

6-Hydroxyetodolac

Katalognummer B138032
CAS-Nummer: 101901-06-8
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: GQHWDDBALZVXBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxyetodolac is not directly mentioned in the provided papers. However, the papers discuss various 6-hydroxylated compounds, which share a common feature of having a hydroxyl group attached to the sixth carbon atom in their molecular structures. These compounds are of interest due to their biological activities and potential therapeutic applications. For instance, 6-hydroxydopamine is known for its ability to selectively deplete norepinephrine from the heart and other organs, acting as a neurotoxin . Similarly, 6-hydroxydopa has been identified as an active site cofactor in bovine serum amine oxidase, suggesting a functional role in enzymatic activity .

Synthesis Analysis

The synthesis of 6-hydroxylated compounds involves various chemical reactions to introduce the hydroxyl group at the specific position. For example, the synthesis of 6-hydroxycatecholine, a choline-mimicking analogue, is reported to be based on previously known neurotoxins and is expected to be selectively reactive at cholinergic sites . Another synthesis approach involves the use of ruthenium-catalyzed hydrosilylation followed by protodesilylation to produce 6-hydroxyceramide, a component of the human epidermal barrier .

Molecular Structure Analysis

The molecular structure of 6-hydroxylated compounds is characterized by the presence of a hydroxyl group at the sixth carbon atom. This structural feature is crucial for their biological activity and interaction with biological macromolecules. For instance, 6-hydroxydopamine's structure allows it to be oxidized to its p-quinone and indoline derivatives, which can covalently bind to proteins .

Chemical Reactions Analysis

6-Hydroxylated compounds can undergo various chemical reactions due to their reactive hydroxyl group. 6-Hydroxydopamine, for example, is rapidly oxidized to its p-quinone and indoline derivatives, and these oxidation products can covalently bind to nucleophilic groups of biological macromolecules . The generation of reactive oxygen species such as hydrogen peroxide, superoxide radical, and hydroxyl radical during the autoxidation of 6-hydroxydopamine and related cytotoxic agents has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxylated compounds are influenced by the hydroxyl group, which can affect their solubility, reactivity, and interaction with biological systems. For example, the presence of the hydroxyl group in 6-hydroxyceramide promotes the formation of a lamellar phase in skin lipid membranes, which is significant for the human epidermal barrier function . The gas chromatographic and mass spectrometric characteristics of 6-hydroxylated steroids synthesized from 6α- and 6β-hydroxy-11-deoxycorticosterone provide reference data that facilitate the study of corticosteroid metabolism .

Wissenschaftliche Forschungsanwendungen

Metabolit von Etodolac

6-Hydroxyetodolac ist ein Metabolit von Etodolac . Etodolac ist ein nichtsteroidales Antirheumatikum (NSAR), das häufig zur Behandlung von Entzündungen und Schmerzen verwendet wird, die durch Erkrankungen wie rheumatoide Arthritis und Arthrose verursacht werden . Die Erforschung von this compound kann helfen, den Metabolismus und die Pharmakokinetik von Etodolac zu verstehen.

Pharmazeutische Referenzstandards

This compound wird in der pharmazeutischen Industrie als Referenzstandard verwendet . Referenzstandards werden verwendet, um die Qualität und Konsistenz pharmazeutischer Produkte zu gewährleisten. Sie sind entscheidend für die Methodenvalidierung, die eine regulatorische Anforderung bei der Entwicklung und Produktion von Arzneimitteln ist .

Entwicklung analytischer Methoden

This compound kann zur Entwicklung analytischer Methoden verwendet werden . Dies beinhaltet die Erstellung zuverlässiger, genauer Methoden zur Prüfung der Qualität, Reinheit und Wirksamkeit pharmazeutischer Produkte. Diese Methoden sind unerlässlich, um sicherzustellen, dass die Produkte die erforderlichen Sicherheits- und Wirksamkeitsstandards erfüllen .

Anwendungen in der Qualitätskontrolle

This compound kann in Anwendungen der Qualitätskontrolle (QK) verwendet werden . Im Kontext der pharmazeutischen Produktion umfasst QK die Prüfung von Rohmaterialien, Zwischenprodukten und Fertigprodukten, um sicherzustellen, dass sie die vorgegebenen Qualitätsstandards erfüllen. Die Verwendung von this compound als Referenzstandard kann dazu beitragen, die Genauigkeit dieser Tests zu gewährleisten .

Forschung zu Indolylcarbonsäuren

This compound ist eine Indolylcarbonsäure . Die Erforschung dieser Verbindungen kann zum Verständnis ihrer Eigenschaften und potenziellen Anwendungen beitragen. Dies kann Studien zu ihrer Synthese, Reaktivität und potenziellen biologischen Aktivitäten umfassen <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.5725

Wirkmechanismus

Target of Action

6-Hydroxyetodolac is a metabolite of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). The primary target of Etodolac, and by extension this compound, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .

Mode of Action

Similar to other NSAIDs, the anti-inflammatory effects of this compound result from the inhibition of COX . This inhibition decreases the synthesis of peripheral prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in pain, fever, and inflammation.

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, Etodolac . Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .

Result of Action

The primary result of the action of this compound is a reduction in inflammation. By inhibiting the synthesis of prostaglandins, this compound reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .

Safety and Hazards

Etodolac, the parent compound of 6-Hydroxyetodolac, is known to be toxic if swallowed and can cause serious eye irritation . It is advised against use in food, drugs, pesticides, or biocidal products .

Zukünftige Richtungen

While specific future directions for 6-Hydroxyetodolac are not mentioned in the available literature, it is noted as a potent chemical compound with immense scientific potential. This suggests that it could be a subject of future research in various fields, including medicine and pharmacology .

Eigenschaften

IUPAC Name

2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWDDBALZVXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101901-06-8
Record name 6-Hydroxyetodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAK-901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyetodolac
Reactant of Route 2
6-Hydroxyetodolac
Reactant of Route 3
Reactant of Route 3
6-Hydroxyetodolac
Reactant of Route 4
6-Hydroxyetodolac
Reactant of Route 5
Reactant of Route 5
6-Hydroxyetodolac
Reactant of Route 6
6-Hydroxyetodolac

Q & A

Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?

A1: this compound is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with this compound being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []

Q2: Does this compound possess any significant anti-inflammatory activity?

A2: Research suggests that this compound, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to this compound, and other metabolites, significantly reduces its pharmacological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.